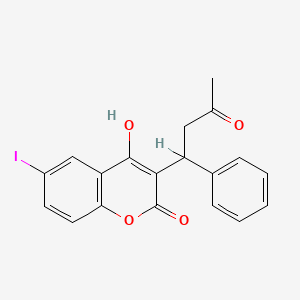![molecular formula C12H12N2O3S B13738413 1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime is a heterocyclic compound with a molecular formula of C12H12N2O3S. This compound is known for its unique structural features, which include a phenylsulfonyl group attached to a pyrrole ring, and an oxime functional group. It is used as a building block in various organic syntheses and has applications in multiple scientific fields.
Métodos De Preparación
The synthesis of 1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime typically involves the following steps:
Formation of 1-(phenylsulfonyl)pyrrole: This intermediate is prepared by reacting pyrrole with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include sulfone derivatives, amines, and substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime involves its interaction with specific molecular targets. The phenylsulfonyl group can act as a directing group, facilitating reactions at specific sites on the molecule. The oxime group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate biochemical pathways, leading to the desired effects .
Comparación Con Compuestos Similares
1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime can be compared with similar compounds such as:
1-(Phenylsulfonyl)pyrrole: Lacks the oxime group, making it less versatile in certain reactions.
1-(Phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride: Contains a sulfonyl chloride group, which can undergo different substitution reactions compared to the oxime group.
The uniqueness of this compound lies in its combination of the phenylsulfonyl and oxime groups, providing a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C12H12N2O3S |
|---|---|
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
(NZ)-N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H12N2O3S/c1-10(13-15)11-7-8-14(9-11)18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3/b13-10- |
Clave InChI |
FWFDXRHPTWTMFF-RAXLEYEMSA-N |
SMILES isomérico |
C/C(=N/O)/C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(=NO)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)

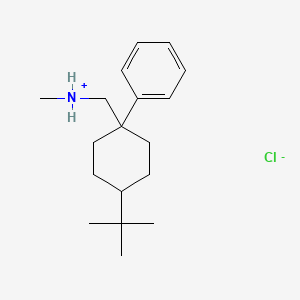
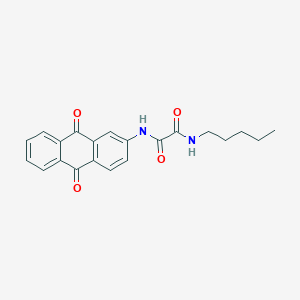
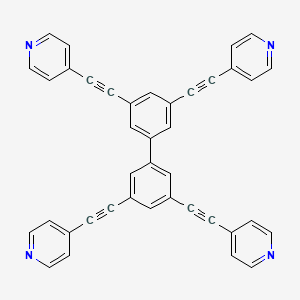
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
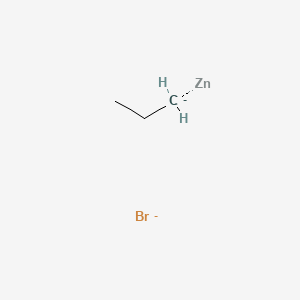
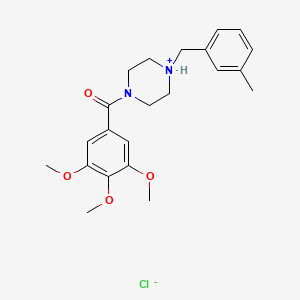
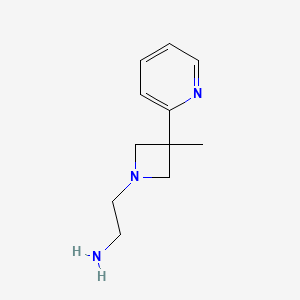
![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
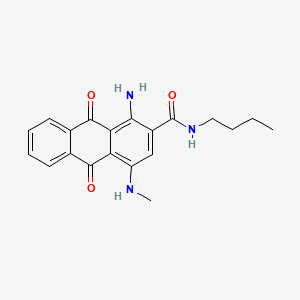
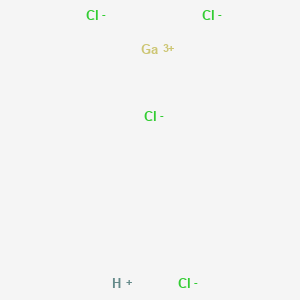
![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)
